

# discovery and development history of SHEN26

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## Compound of Interest

Compound Name: SHEN26

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An In-depth Technical Guide to the Discovery and Development of **SHEN26** (ATV014): A Novel Antiviral Agent for COVID-19

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**SHEN26**, also known as ATV014, is an orally bioavailable small molecule investigational drug that has demonstrated significant antiviral activity against SARS-CoV-2, the causative agent of COVID-19. It is a cyclohexanecarboxylate prodrug of the nucleoside analog GS-441524, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of **SHEN26**, presenting key data in a structured format and detailing the experimental methodologies employed in its assessment.

## Introduction

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. One of the key viral enzymes targeted for inhibition was the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the SARS-CoV-2 genome. **SHEN26** emerged as a promising candidate from these efforts. It is a prodrug designed to enhance the oral bioavailability of GS-441524, the parent nucleoside of the intravenously administered remdesivir.<sup>[1][2][3]</sup> This strategic modification allows for oral administration, a significant advantage for treating patients in non-hospital settings.

## Discovery and Synthesis

**SHEN26** was developed through a rational drug design approach aimed at improving the pharmacokinetic profile of GS-441524. The synthesis of **SHEN26** involves a three-step industrial method that is chromatography-free, enabling large-scale production.

## Synthesis Protocol

The synthesis of **SHEN26** is achieved through a three-step process with a total yield of 57%. The process is designed for kilogram-scale production and ensures a high purity of the active pharmaceutical ingredient (API) of 98.9%.

- Step 1: Protection of Diols. The 2'- and 3'-hydroxyl groups of the ribose moiety of GS-441524 are protected using 2,2-dimethoxypropane.
- Step 2: Esterification. The 5'-hydroxyl group is selectively esterified with cyclohexanecarboxylic acid.
- Step 3: Deprotection. The protecting groups on the 2'- and 3'-hydroxyls are removed to yield **SHEN26**.

## Mechanism of Action

**SHEN26** is a prodrug that is metabolized to its active form, the triphosphate of GS-441524 (GS-441524-TP). This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase.

Upon administration, **SHEN26** is converted to GS-441524, which is then taken up by host cells. [4] Inside the cell, host kinases phosphorylate GS-441524 to its active triphosphate form. [4] GS-441524-TP, being an analog of adenosine triphosphate, is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, thereby inhibiting viral replication. [1][5]

Caption: Mechanism of action of **SHEN26**.

## Preclinical Development

A series of preclinical studies were conducted to evaluate the antiviral activity, pharmacokinetics, and safety of **SHEN26**.

## In Vitro Antiviral Activity

The in vitro antiviral activity of **SHEN26** was assessed against various SARS-CoV-2 variants.

### Experimental Protocol: In Vitro Antiviral Assay

- **Cell Culture:** Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated until confluent.
- **Compound Preparation:** **SHEN26** is serially diluted to a range of concentrations.
- **Infection:** The cell culture medium is replaced with medium containing the diluted compound and a predetermined titer of SARS-CoV-2.
- **Incubation:** The plates are incubated for a period of 24 to 72 hours to allow for viral replication.
- **Quantification of Viral Activity:** The extent of viral replication is quantified using methods such as plaque reduction assays, TCID50 assays, or quantitative RT-PCR to measure viral RNA. [\[6\]](#)
- **Data Analysis:** The 50% effective concentration (EC50) is calculated from the dose-response curve.

Compound	SARS-CoV-2 Variant	EC50 (μM)
SHEN26 (as GS-441524)	Original Strain	0.48
Remdesivir	Original Strain	0.77

## In Vivo Efficacy

The in vivo efficacy of **SHEN26** was evaluated in a K18-hACE2 transgenic mouse model of SARS-CoV-2 infection.

## Experimental Protocol: K18-hACE2 Mouse Model of SARS-CoV-2 Infection

- Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used.[\[7\]](#)[\[8\]](#)
- Infection: Mice are intranasally inoculated with a specific plaque-forming unit (PFU) dose of SARS-CoV-2.[\[7\]](#)[\[8\]](#)
- Treatment: **SHEN26** is administered orally at various doses, typically starting shortly after infection.
- Monitoring: Mice are monitored daily for weight loss and clinical signs of disease.
- Endpoint Analysis: At a predetermined time point (e.g., day 5 post-infection), mice are euthanized, and lung tissue is harvested to quantify viral load (RNA copies) and assess lung pathology.[\[7\]](#)

Treatment Group	Dose (mg/kg)	Mean Viral Load Reduction (log10 copies/mL) vs. Vehicle
SHEN26	200	~2.0
Molnupiravir	200	~1.5

## Pharmacokinetics

The pharmacokinetic properties of **SHEN26** were characterized in rats.

Parameter	Value (in rats)
Oral Bioavailability (F%)	53.4%
Tmax (hours)	1.0
Cmax (ng/mL)	1256
AUC (ng*h/mL)	3456

## Safety and Toxicology

Preclinical safety studies were conducted in rats and dogs.

Study Type	Species	Result
Maximum Tolerated Dose (MTD) - Single Dose	Rat	2000 mg/kg
Maximum Tolerated Dose (MTD) - Single Dose	Dog	2000 mg/kg
No-Observed-Adverse-Effect Level (NOAEL) - 14-day	Rat	400 mg/kg
No-Observed-Adverse-Effect Level (NOAEL) - 14-day	Dog	100 mg/kg

## Clinical Development

**SHEN26** has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

### Phase I Clinical Trial (NCT05504746)

A randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers.[\[9\]](#)[\[10\]](#)

- Single Ascending Dose (SAD): Doses ranging from 50 mg to 1200 mg were evaluated.
- Multiple Ascending Dose (MAD): Doses of 200 mg to 600 mg were administered twice daily for five days.

The results showed that **SHEN26** was well-tolerated with no serious adverse events reported. [\[9\]](#)[\[10\]](#) The pharmacokinetic profile demonstrated dose-proportional exposure.

### Phase II Clinical Trial (NCT05676073)

A multicenter, randomized, double-blind, placebo-controlled Phase II trial was conducted in adult patients with mild to moderate COVID-19.[9][11] Patients were randomized to receive either **SHEN26** (200 mg or 400 mg twice daily for five days) or a placebo.[11]

Inclusion Criteria:[9][12]

- Age 18-65 years.
- Confirmed SARS-CoV-2 infection.
- Mild to moderate COVID-19 symptoms.
- Within 5 days of symptom onset.

Exclusion Criteria:[9][12]

- Severe or critical COVID-19.
- Requirement for supplemental oxygen.
- Use of other antiviral medications.

Efficacy Results: The primary endpoint was the change in viral load from baseline. The 400 mg dose of **SHEN26** demonstrated a statistically significant reduction in viral load compared to the placebo group at day 3 and day 5.[9][11]

Treatment Group	Day 3 Mean Viral Load Reduction (log10 copies/mL) vs. Placebo	Day 5 Mean Viral Load Reduction (log10 copies/mL) vs. Placebo
SHEN26 400 mg BID	-1.06	-1.21
SHEN26 200 mg BID	Not statistically significant	Not statistically significant

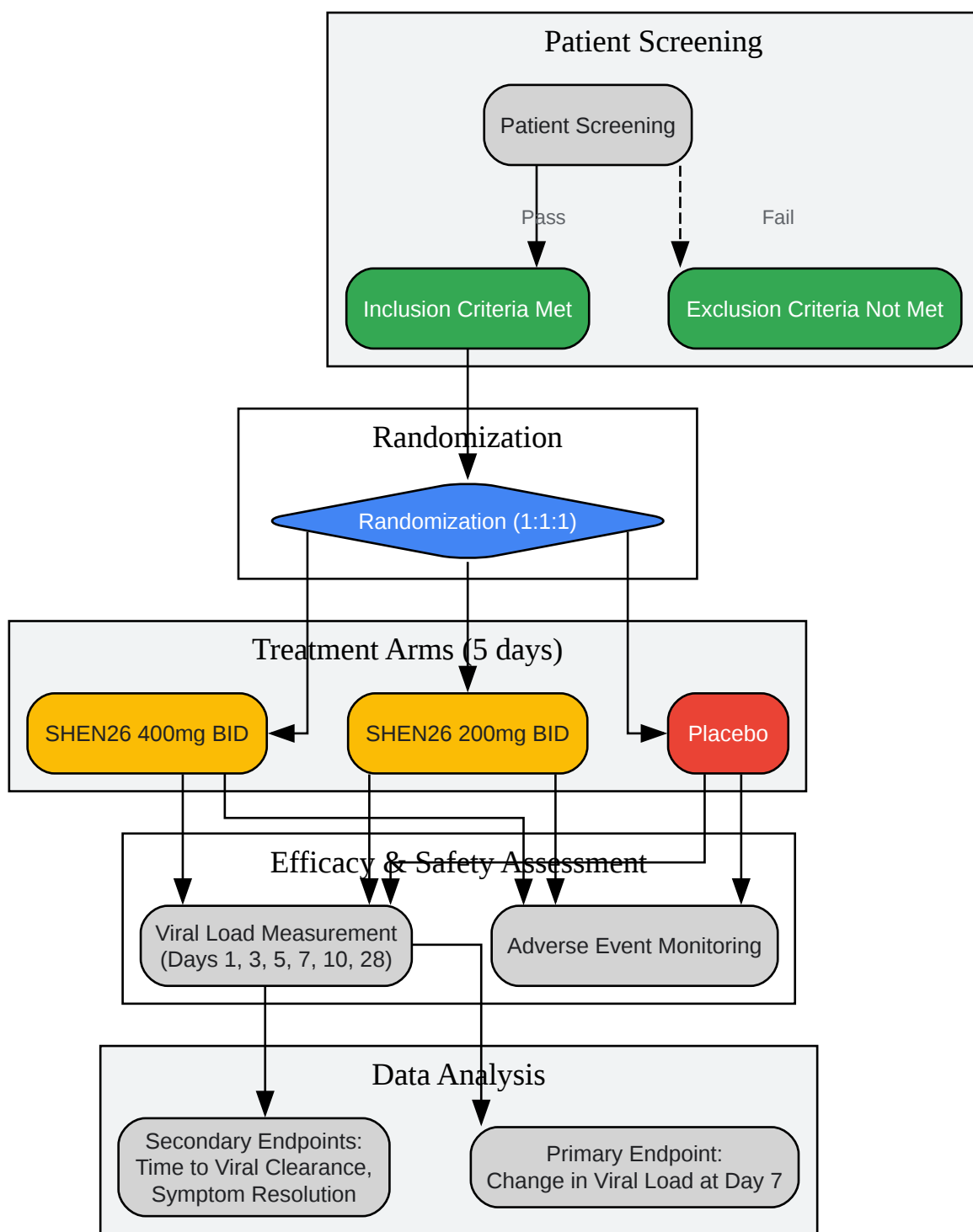
Safety Results: **SHEN26** was found to be safe and well-tolerated.[9][11] The incidence of adverse events was similar between the **SHEN26** and placebo groups.[9][11]

## Bioanalytical Method for Clinical Trials

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify **SHEN26** and its active metabolite GS-441524 in human plasma.[13][14][15]

#### Experimental Protocol: LC-MS/MS Bioanalysis

- **Sample Preparation:** Plasma samples are treated with a protein precipitation agent (e.g., acetonitrile) to remove proteins.[15] Formic acid is added to stabilize the analytes.[13][15]
- **Chromatographic Separation:** The extracted sample is injected into a liquid chromatography system equipped with a C18 column to separate **SHEN26** and GS-441524 from other plasma components.[13]
- **Mass Spectrometric Detection:** The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[14]
- **Quantification:** The concentrations of **SHEN26** and GS-441524 are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.



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Caption: Phase II Clinical Trial Workflow for **SHEN26**.



## Conclusion

**SHEN26** is a promising oral antiviral candidate for the treatment of COVID-19. Its favorable preclinical profile, including potent antiviral activity and a good safety margin, supported its advancement into clinical trials. The Phase II results have demonstrated a significant reduction in viral load in patients with mild to moderate COVID-19, along with a favorable safety profile. Further clinical development, including Phase III trials, is warranted to fully establish the efficacy and safety of **SHEN26** as a therapeutic option for COVID-19. The development of **SHEN26** highlights the success of a prodrug strategy to deliver an effective antiviral agent through a convenient oral route of administration.

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## References

- 1. [taylorandfrancis.com](https://www.taylorandfrancis.com) [[taylorandfrancis.com](https://www.taylorandfrancis.com)]
- 2. Oral GS-441524 derivatives: Next-generation inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/33122222/)]
- 3. Oral GS-441524 derivatives: Next-generation inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/33122222/)]
- 4. [go.drugbank.com](https://www.drugbank.com) [[go.drugbank.com](https://www.drugbank.com)]
- 5. RNA-dependent RNA polymerase: Structure, mechanism, and drug discovery for COVID-19 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/33122222/)]
- 6. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [[journal-jbv.apub.kr](https://journal-jbv.apub.kr)]
- 7. [journals.asm.org](https://journals.asm.org) [[journals.asm.org](https://journals.asm.org)]
- 8. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- 9. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/33122222/)]

- 10. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor SHEN26 against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]
- 13. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
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